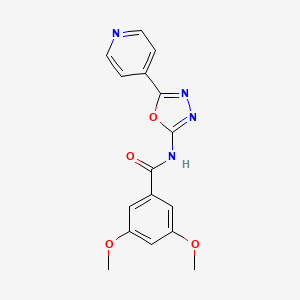
3,5-dimethoxy-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3,5-dimethoxy-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)benzamide, also known as DOXO, is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. This compound belongs to the class of oxadiazoles and has been found to exhibit various biochemical and physiological effects, making it a promising candidate for future drug development.
Scientific Research Applications
Antimicrobial Applications
Compounds with 1,3,4-oxadiazole derivatives have been synthesized and evaluated for their antimicrobial properties. For instance, benzothiazoles, including those with oxadiazole functionalities, have shown potent antimicrobial activities. The synthesis of such compounds involves creating derivatives with varied substituents, demonstrating significant antibacterial and antifungal activities (E. Abbas et al., 2014). Similar findings were reported where 4-pyrrol-1-yl benzoic acid hydrazide analogs and derived oxadiazole compounds exhibited good antibacterial and antitubercular activities (S. Joshi et al., 2008).
Material Science and Polymer Applications
In material science, aromatic polyamides containing 1,3,4-oxadiazole units have been synthesized, showing good thermal stability and the ability to form thin, flexible films with potential applications in electronics and coatings. These polymers exhibit interesting physical properties, such as blue fluorescence, which could be leveraged in optoelectronic applications (I. Sava et al., 2003).
Antioxidant Activities
Research on the synthesis and evaluation of 2-benzoylamino-5-hetaryl-1,3,4-oxadiazoles has highlighted their antioxidant activity, offering protection against DNA damage induced by oxidative stress. This suggests a potential for these compounds in medicinal chemistry, particularly in the development of treatments for diseases associated with oxidative stress (S. Bondock et al., 2016).
Electronic and Photonic Materials
Oxadiazole derivatives have found applications in organic electronics, particularly as hole-blocking materials in organic light-emitting diodes (OLEDs). The synthesis and structural study of bis(1,3,4-oxadiazole) systems, such as 2,5-bis[2-(4-tert-butylphenyl)-1,3,4-oxadiazol-5-yl]pyridine, have demonstrated their utility in improving the efficiency of OLEDs, indicating the relevance of oxadiazole compounds in enhancing device performance (Changsheng Wang et al., 2001).
properties
IUPAC Name |
3,5-dimethoxy-N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O4/c1-22-12-7-11(8-13(9-12)23-2)14(21)18-16-20-19-15(24-16)10-3-5-17-6-4-10/h3-9H,1-2H3,(H,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWFWRXJRAGQUGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=NN=C(O2)C3=CC=NC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

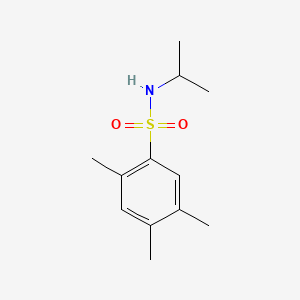
![4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide](/img/structure/B2952516.png)
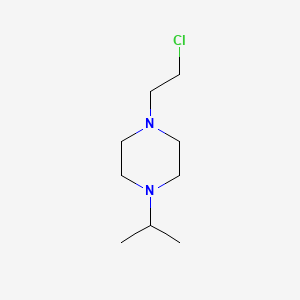
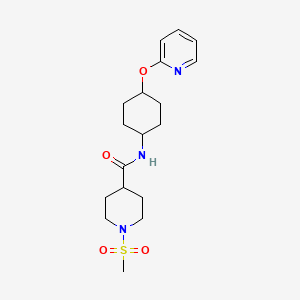
![4-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylic acid](/img/structure/B2952519.png)


![N-(2,4-difluorophenyl)-2-[8-(2-methylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2952522.png)
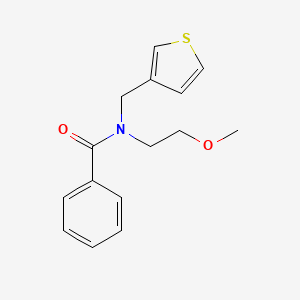

![N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2952526.png)
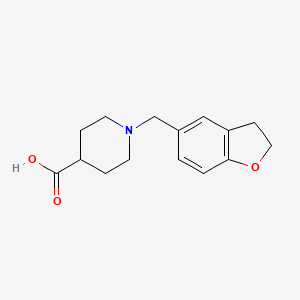
![3-(((3-Fluorophenyl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B2952530.png)
![Methyl 4-{[(2,2-dimethoxyethyl)carbamoyl]amino}benzoate](/img/structure/B2952533.png)